molecular formula C14H20N2O B3058239 N-benzyl-4-methylpiperidine-4-carboxamide CAS No. 885523-61-5

N-benzyl-4-methylpiperidine-4-carboxamide

Cat. No. B3058239
M. Wt: 232.32 g/mol
InChI Key: UYNOTHVIYDVVKL-UHFFFAOYSA-N
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Description

N-benzyl-4-methylpiperidine-4-carboxamide, also known by its chemical formula C₁₄H₂₀N₂O , is a synthetic organic compound. It belongs to the class of piperidine derivatives and contains both an amide functional group and a benzyl substituent. The compound’s molecular weight is approximately 232.33 g/mol .


Synthesis Analysis

The synthesis of N-benzyl-4-methylpiperidine-4-carboxamide involves the reaction of 4-methylpiperidine with benzylamine in the presence of a suitable activating agent or catalyst. The amide formation occurs through the condensation of the amine group of benzylamine with the carboxylic acid group of 4-methylpiperidine-4-carboxylic acid. The reaction typically takes place under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of N-benzyl-4-methylpiperidine-4-carboxamide consists of a piperidine ring with a methyl group at the 4-position and a benzyl group attached to the nitrogen atom. The carboxamide functional group is linked to the piperidine ring, forming a stable five-membered heterocyclic structure. The compound’s three-dimensional arrangement plays a crucial role in its biological activity and interactions .


Chemical Reactions Analysis

N-benzyl-4-methylpiperidine-4-carboxamide may participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Its reactivity depends on the specific functional groups present and the reaction conditions. Researchers have explored its potential as a precursor for the synthesis of other bioactive compounds or as a building block in organic synthesis .


Physical And Chemical Properties Analysis

  • Spectral Data : Researchers have characterized N-benzyl-4-methylpiperidine-4-carboxamide using techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry .

Safety And Hazards

  • Environmental Impact : Proper disposal methods should be followed to prevent environmental contamination .

properties

IUPAC Name

N-benzyl-4-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(7-9-15-10-8-14)13(17)16-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNOTHVIYDVVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646535
Record name N-Benzyl-4-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-methylpiperidine-4-carboxamide

CAS RN

885523-61-5
Record name N-Benzyl-4-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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